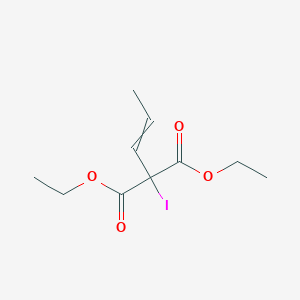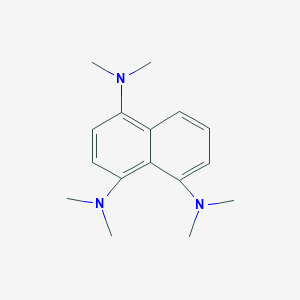![molecular formula C20H28N2O2 B12562641 N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine CAS No. 218956-13-9](/img/structure/B12562641.png)
N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a butane-1,4-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine typically involves the reaction of 4-methoxybenzyl chloride with butane-1,4-diamine under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of butane-1,4-diamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N(4),N(4′)-Bis[(E)-(4-methoxyphenyl)methylidene][1,1′-biphenyl]-4,4′-diamine
- 4,4’-Dimethoxy-4’'-boronic acid triphenylamine
- 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Uniqueness
N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine is unique due to its specific structural features, such as the presence of two 4-methoxyphenyl groups and a butane-1,4-diamine backbone. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
218956-13-9 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N'-bis[(4-methoxyphenyl)methyl]butane-1,4-diamine |
InChI |
InChI=1S/C20H28N2O2/c1-23-19-9-5-17(6-10-19)15-21-13-3-4-14-22-16-18-7-11-20(24-2)12-8-18/h5-12,21-22H,3-4,13-16H2,1-2H3 |
InChI Key |
RLBUJFLNOYOSCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCCNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)

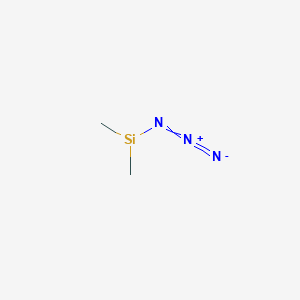
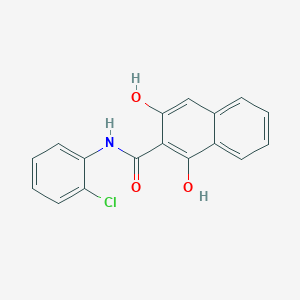
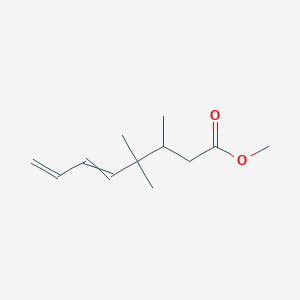
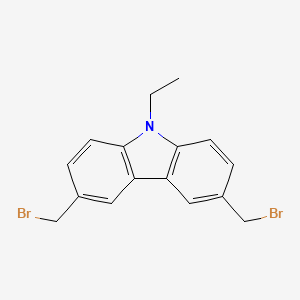
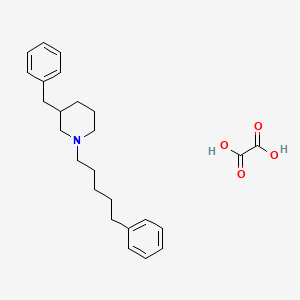
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
